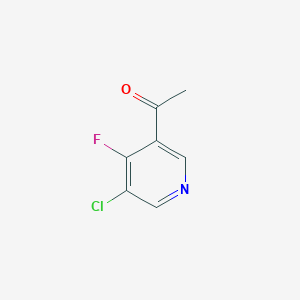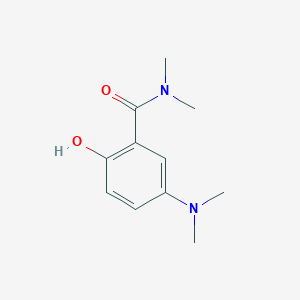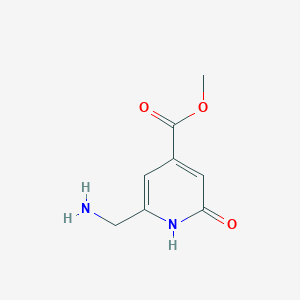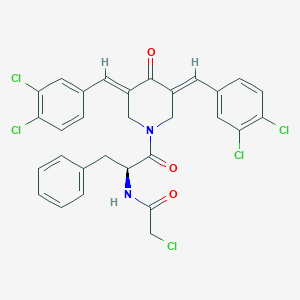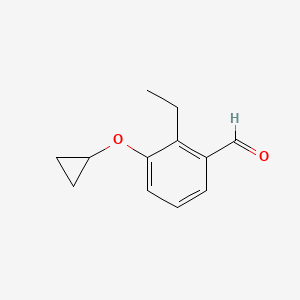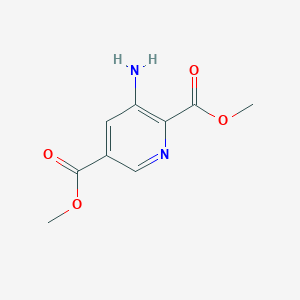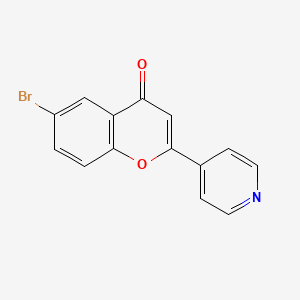
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a chromenone core substituted with a bromine atom at the 6th position and a pyridinyl group at the 2nd position. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-4H-chromen-4-one and 4-pyridinecarboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-bromo-4H-chromen-4-one and 4-pyridinecarboxaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to scale up the production process efficiently.
化学反応の分析
Types of Reactions
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The chromenone core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and conditions typically involve heating in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Products: Formation of 6-substituted derivatives with various functional groups.
Oxidation Products: Formation of quinones and related compounds.
Reduction Products: Formation of dihydro derivatives with reduced chromenone cores.
科学的研究の応用
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
作用機序
The mechanism of action of 6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular processes like proliferation and apoptosis.
類似化合物との比較
Similar Compounds
6-Bromo-2-(pyridin-4-YL)-quinazolin-4-one: Similar structure but with a quinazolinone core.
6-Bromo-2-(pyridin-4-YL)-quinoline-4-carboxylic acid: Contains a quinoline core and carboxylic acid group.
Uniqueness
6-Bromo-2-(pyridin-4-YL)-4H-chromen-4-one is unique due to its chromenone core, which imparts distinct chemical reactivity and biological activity compared to its quinazolinone and quinoline analogs. This uniqueness makes it a valuable compound for diverse research applications.
特性
分子式 |
C14H8BrNO2 |
|---|---|
分子量 |
302.12 g/mol |
IUPAC名 |
6-bromo-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-1-2-13-11(7-10)12(17)8-14(18-13)9-3-5-16-6-4-9/h1-8H |
InChIキー |
NKXYOYJMCDMIMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


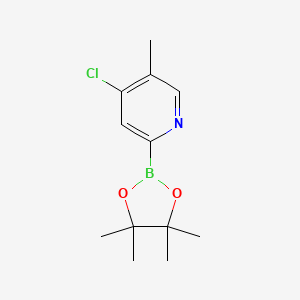
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
